molecular formula C11H15FO2 B1412489 3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol CAS No. 1380151-28-9

3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol

Cat. No.: B1412489
CAS No.: 1380151-28-9
M. Wt: 198.23 g/mol
InChI Key: GOJXAIROTDRILH-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol is a fluorinated aromatic alcohol with a methoxy-substituted phenyl ring and a branched alkyl chain. Its molecular formula is $ \text{C}{11}\text{H}{15}\text{FO}_2 $, yielding a molecular weight of 198.24 g/mol. The compound features a propan-1-ol backbone substituted at the 2-position with a methyl group and at the 3-position with a 2-fluoro-4-methoxyphenyl group.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-10(14-2)6-11(9)12/h3-4,6,8,13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJXAIROTDRILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propanal, while reduction can produce various hydrocarbon derivatives .

Scientific Research Applications

3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol with analogous alcohols and fluorinated/methoxylated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound $ \text{C}{11}\text{H}{15}\text{FO}_2 $ 198.24 2-Fluoro, 4-methoxy phenyl, 2-methyl High polarity due to -OH and aromatic groups; potential pharmaceutical intermediate
2-Methyl-propan-1-ol (Isobutyl alcohol) $ \text{C}4\text{H}{10}\text{O} $ 74.12 Branched alkyl chain Solvent; lower polarity and boiling point (108°C) compared to fluorinated analogs
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol $ \text{C}{24}\text{H}{27}\text{N}2\text{O}3 $ 391.49 Methoxyphenyl, naphthoxy, piperazine Beta-blocker (Proprietary: Avishot, Flivas); targets adrenergic receptors
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol $ \text{C}{17}\text{H}{20}\text{O}_6 $ 320.34 Dual methoxy, diol structure Laboratory chemical; high solubility in polar solvents due to diol groups

Key Observations :

  • Polarity and Solubility: The fluorine and methoxy groups in the target compound enhance polarity compared to non-fluorinated analogs like 2-methyl-propan-1-ol, likely improving solubility in polar solvents (e.g., ethanol, DMSO) .
  • Thermodynamic Behavior: Fluorinated alcohols often exhibit higher densities and ultrasonic velocities due to strong intermolecular interactions (e.g., hydrogen bonding), as seen in studies on butanols and propanols .
  • Stability: The electron-withdrawing fluorine may reduce oxidative degradation of the phenyl ring, while the methoxy group could stabilize resonance structures, as observed in related fluorophenoxy compounds .

Biological Activity

3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, including a fluorine atom and a methoxy group attached to a phenyl ring. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15FO2, with a molecular weight of 198.24 g/mol. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The compound's structure allows it to bind to specific enzymes and receptors, modulating biological pathways that lead to physiological effects. Notably, the methoxy group can influence the compound's reactivity and binding affinity in biological systems.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits moderate antibacterial activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µM)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis12

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have demonstrated that this compound can induce necrosis in certain cancer cell lines. Flow cytometry analysis revealed significant cell death at higher concentrations, indicating its potential as an anticancer agent .

Case Studies

A notable case study explored the use of this compound in a therapeutic context. Researchers administered varying doses to animal models with induced tumors, observing a dose-dependent reduction in tumor size. The study highlighted the compound's ability to target specific pathways involved in tumor growth, suggesting potential for further development as an anticancer drug.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Activity Notes
2-Fluoro-4-methoxyphenylboronic acidModerate antibacterial activityUsed in synthetic applications
1,3,5,7-tetrakis(2-fluoro-4-methoxyphenyl)adamantaneLow cytotoxicityLess effective against cancer cells

The distinct substitution pattern on the phenyl ring of this compound imparts unique chemical and physical properties that may enhance its biological efficacy compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol

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